molecular formula C8H6BrNO2 B2790356 7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 855273-64-2

7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2790356
CAS No.: 855273-64-2
M. Wt: 228.045
InChI Key: YGMFEJPRDVEMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a bicyclic structure combining a benzene ring fused to an oxazolone ring. Its molecular formula is C₈H₆BrNO₂, with a bromine substituent at position 7 and a methyl group at position 5 (Figure 1). The compound’s molecular weight is 228.04 g/mol, and its IUPAC name is 7-bromo-5-methyl-3H-1,3-benzoxazol-2-one. The bromine atom enhances electrophilic reactivity, while the methyl group may influence lipophilicity and metabolic stability, making this compound a candidate for drug development .

Properties

IUPAC Name

7-bromo-5-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-4-2-5(9)7-6(3-4)10-8(11)12-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFEJPRDVEMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-2-aminophenol with bromoacetyl bromide under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include 7-amino-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one, 7-thio-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and 7-alkoxy-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

    Oxidation Reactions: Products include this compound oxides and hydroxylated derivatives.

    Reduction Reactions: Products include dihydro derivatives of this compound.

Scientific Research Applications

7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound Br (C7), CH₃ (C5) C₈H₆BrNO₂ 228.04 Potential enzyme inhibition, receptor modulation (inferred)
Chlorzoxazone Cl (C5) C₇H₄ClNO₂ 169.57 Muscle relaxant (centrally acting)
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one Br (C5), Cl (C7) C₇H₃BrClNO₂ 248.46 Research chemical (structural analog)
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one COPh (C6) C₁₄H₉NO₃ 239.23 CB2 receptor ligand
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Cl (C5), NO₂ (C7) C₇H₃ClN₂O₃ 214.56 Unknown (safety data available)
5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Br (C5), CH₃ (N3) C₈H₆BrNO₂ 228.04 Intermediate for Friedel-Crafts acylation

Key Observations:

  • Substituent Position: Bromine at C7 (target compound) vs.
  • Functional Groups: Acylated derivatives (e.g., 6-benzoyl) show enhanced receptor affinity, while nitro groups (e.g., 5-chloro-7-nitro) may increase reactivity but reduce metabolic stability .
  • Methyl vs. Halogen: The methyl group in the target compound likely improves lipophilicity compared to halogenated analogs, influencing pharmacokinetics .

Physicochemical Properties

Table 3: Solubility and Stability Data

Compound Name Solubility Stability Notes
This compound Limited data (predicted low water solubility) Stable under inert conditions (analogous to )
Chlorzoxazone Poor water solubility Stable in acidic conditions
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one Not reported Hygroscopic (requires dry storage)
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one Soluble in organic solvents Sensitive to hydrolysis

Insights:

  • The target compound’s bromine and methyl groups likely reduce aqueous solubility compared to unsubstituted benzoxazolones, necessitating formulation enhancements for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.